Ethyl 4-((2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate
Description
Ethyl 4-((2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-oxadiazole-thiophene moiety and a piperidine ethyl carboxylate group. The ethyl carboxylate group may enhance membrane permeability, while the oxadiazole-thiophene substituent could facilitate π-π interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-[[2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-3-27-19(26)25-7-4-14(5-8-25)22-17-15(10-20-12(2)21-17)18-23-16(24-28-18)13-6-9-29-11-13/h6,9-11,14H,3-5,7-8H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTZXQAYIUXJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=NC(=NC=C2C3=NC(=NO3)C4=CSC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Structure
The compound features a piperidine core substituted with a carboxylate group and a pyrimidine moiety linked to a thiophene and an oxadiazole ring. This unique structure may contribute to its diverse biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.
Antibacterial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial properties. For instance:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 µg/mL |
| Compound B | Escherichia coli | 25 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
These compounds showed improved activity compared to standard antibiotics like Oxytetracycline .
Antifungal Activity
In vitro tests have indicated that compounds containing the oxadiazole and thiophene rings demonstrate potent antifungal activity against various fungal strains:
| Fungal Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Candida albicans | 20 | Comparable to Fluconazole |
| Aspergillus niger | 15 | Superior to Clotrimazole |
Such findings suggest the potential for these compounds in treating fungal infections .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. For example:
These results indicate that the compound may inhibit cell proliferation effectively and could serve as a lead compound in cancer therapy.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the inhibition of key metabolic pathways in bacteria and cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds derived from similar structures:
- Case Study on Antibacterial Efficacy : A study demonstrated that a derivative of the compound showed a significant reduction in bacterial load in infected mice models when administered at specific dosages.
- Case Study on Antifungal Treatment : In clinical trials, patients treated with formulations containing similar oxadiazole derivatives exhibited faster recovery rates from fungal infections compared to those receiving standard treatments.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of piperazine derivatives, including compounds similar to Ethyl 4-((2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate, as antiviral agents. These compounds have shown promising results against various viral infections, indicating that modifications to the piperazine structure can enhance antiviral efficacy .
Anti-inflammatory Properties
Compounds with similar structural features have been investigated for their anti-inflammatory properties. For instance, derivatives that include oxadiazole and pyrimidine moieties have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. This suggests that this compound may possess similar anti-inflammatory activity .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the thiophene group and the oxadiazole ring can significantly influence biological activity. For example:
| Structural Feature | Effect on Activity |
|---|---|
| Thiophene moiety | Enhances lipophilicity and cellular uptake |
| Oxadiazole ring | Contributes to receptor binding affinity |
| Piperidine core | Impacts overall pharmacokinetics and bioavailability |
Synthesis and Biological Evaluation
A study conducted by researchers synthesized several derivatives based on the piperidine structure and evaluated their biological activities. One derivative exhibited an IC50 value of 0.011 μM against COX-II, demonstrating a significant improvement over existing anti-inflammatory drugs like Rofecoxib . This indicates that modifications to the core structure can lead to enhanced therapeutic effects.
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar compounds revealed that derivatives containing the thiophene and oxadiazole groups exhibited potent activity against various bacterial strains. The study reported minimum inhibitory concentrations (MICs) as low as 6 μg/mL for certain derivatives, underscoring their potential as broad-spectrum antimicrobial agents .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
The oxadiazole-thiophene group in the target compound may confer stronger π-stacking compared to the thiazole-morpholine in , which could hinder binding due to steric bulk .
Functional Groups: Ethyl carboxylate esters (target and ) are metabolically labile, whereas the carboxylic acid in may limit oral bioavailability due to ionization at physiological pH .
Physicochemical Properties :
- The target’s estimated XLogP3 (~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. The higher XLogP3 of (~3.0) may reduce aqueous solubility, while the carboxylic acid in lowers lipophilicity (~1.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
